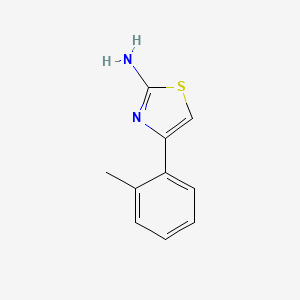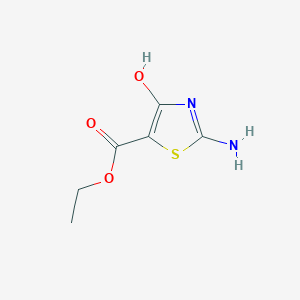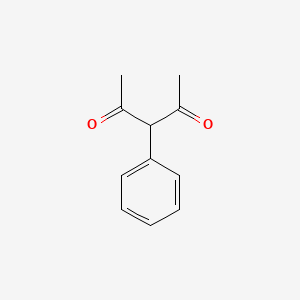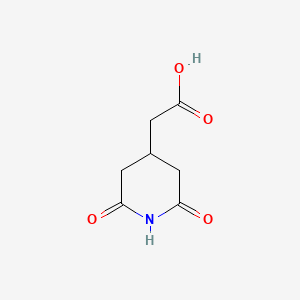
3-メチルオキセタン
概要
説明
3-Methyloxetane is a chemical compound with the molecular formula C4H8O . It is a member of the oxetane family .
Synthesis Analysis
3-Methyloxetane can be synthesized through a process involving the reaction of 2-methyl-1,3-propanediol with acetyl chloride. The mixture is heated to 100°C for 8 hours to obtain 3-chloro-2-methylpropyl acetate. This acetate is then treated with a solution of potassium hydroxide/sodium hydroxide to obtain the ring-closure product, namely, 3-methyloxetane .
Molecular Structure Analysis
The molecular structure of 3-Methyloxetane consists of 4 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 72.106 Da and the monoisotopic mass is 72.057518 Da .
Chemical Reactions Analysis
3-Methyloxetane can undergo various chemical reactions. For instance, it can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . It can also undergo bromination with Br2 or epoxidation with m-CPBA .
Physical And Chemical Properties Analysis
3-Methyloxetane has a density of 0.9±0.1 g/cm3, a boiling point of 59.0±8.0 °C at 760 mmHg, and a vapour pressure of 217.5±0.1 mmHg at 25°C . The enthalpy of vaporization is 28.9±3.0 kJ/mol . It has a molar refractivity of 20.1±0.3 cm3 .
科学的研究の応用
合成と反応性
トリメチルオキソスルホニウムイリドを用いたエポキシド開環によるオキセタンの形成が実証されている。トリメチルオキソスルホニウムヨージドの当量を増やすことで、エポキシドの初期形成後に開環が起こり、対応するカルボニル化合物からオキセタンモチーフを得ることができる 。
医薬品化学
オキセタンをメチレン、メチル、gem-ジメチル、カルボニル基の置換基として使用することで、創薬目的の標的分子における化学的性質を改善できることが実証されている 。
高エネルギー結合剤
本レビューでは、高エネルギー結合剤(EB)の一種である高エネルギーオキセタンについて焦点を当てる。まず、結合剤の役割とEBと従来の「非エネルギー性」ポリマー結合剤の違いについて簡単に説明し、続いてポリオキセタンの合成と主要な特性について議論する 。
作用機序
The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .
Safety and Hazards
将来の方向性
Recent research has shown that oxetanes like 3-Methyloxetane have potential applications in the synthesis of energetic materials . For instance, poly (3-nitratomethyl-3-methyloxetane) (PNIMMO) is a polyoxetane that is utilized as an energetic binder in a variety of applications, such as composite propellants, low vulnerability ammunition, and plastic bonded explosives .
特性
IUPAC Name |
3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4-2-5-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQHJNIGWOABDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336145 | |
| Record name | 3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2167-38-6 | |
| Record name | 3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-methyloxetane?
A1: 3-Methyloxetane has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.
Q2: What spectroscopic data is available for characterizing 3-methyloxetane and its derivatives?
A2: Several spectroscopic techniques are employed to characterize 3-methyloxetane and its derivatives. These include: * Infrared (IR) spectroscopy: This technique identifies functional groups present in the molecule, such as carbonyl groups (C=O) in formate esters [] and nitro groups (N-O) [, , ].* Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and bonding environment of atoms within the molecule. 1H NMR, 13C NMR, and 19F NMR are commonly used to analyze 3-methyloxetane derivatives [, , , , , , ].* Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation patterns of molecules. Electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) are particularly useful for analyzing oligomers and polymers derived from 3-methyloxetane [, ].
Q3: How is 3-methyloxetane typically polymerized?
A3: 3-Methyloxetane and its derivatives, like 3-bromomethyl-3-methyloxetane, are commonly polymerized via cationic ring-opening polymerization [, , , , , ]. This process utilizes Lewis acid catalysts, such as boron trifluoride etherate (BF3·OEt2), to initiate the polymerization reaction [, , ].
Q4: What factors influence the polymerization of 3-methyloxetane derivatives?
A4: Several factors can affect the polymerization process:* Catalyst concentration: The concentration of the catalyst influences the polymerization rate and molecular weight of the resulting polymer. Lower catalyst concentrations can lead to more controlled polymerization [, ].* Temperature: Reaction temperature impacts both the polymerization rate and the properties of the final polymer [, ].* Monomer structure: Steric hindrance from substituents on the oxetane ring can significantly affect the polymerization rate. Bulkier substituents tend to slow down the reaction and favor the formation of cyclic carbonates over linear polymers [].
Q5: What are some applications of poly(3-methyloxetane) and its derivatives?
A5: Poly(3-methyloxetane) and its derivatives find applications in various fields, including:* Energetic materials: Poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO) and other energetic polyoxetanes are investigated as binders in solid rocket propellants and polymer-bonded explosives due to their energetic properties and ability to form tough elastomeric materials upon curing [, , , , , , , ].* Biomedical applications: Water-soluble copolyoxetanes containing quaternary ammonium and polyethylene glycol (PEG)-like side chains exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria []. These copolymers also demonstrate low hemolytic activity and cytotoxicity, suggesting potential for biocompatible applications [].
Q6: How does the incorporation of different substituents on the oxetane ring affect the properties of polyoxetanes?
A6: The properties of polyoxetanes can be tailored by introducing various substituents on the oxetane ring:
- Fluorinated substituents: These enhance hydrophobicity and can lead to materials with unusual surface activity, making them suitable for applications like surfactants [].
- Azide groups: These impart energetic properties to the polymer, making them suitable for propellants and explosives [, , ].
- Nitrate ester groups: These contribute to the energetic nature of the polymer, similar to azide groups [, , ].
Q7: What is the thermal stability of poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO)?
A7: PolyNIMMO exhibits good thermal stability. Its decomposition typically occurs in a two-stage process. The first stage involves side chain decomposition, while the second stage is associated with the degradation of the polymer backbone. The presence of nitro groups contributes to the energetic nature of its decomposition [, ].
Q8: How does the molecular weight of polyNIMMO affect its properties?
A8: The molecular weight of polyNIMMO significantly influences its mechanical properties and glass transition temperature. Higher molecular weight polyNIMMO generally leads to improved mechanical strength and a higher glass transition temperature [].
Q9: What are the compatibility issues associated with polyNIMMO and how are they addressed?
A9: PolyNIMMO, like other energetic polymers, requires careful consideration of compatibility with other components in formulations. Incompatibility can lead to undesirable changes in properties or even safety hazards. Compatibility studies using techniques like DSC help identify suitable plasticizers and other components that can be safely used with polyNIMMO [].
Q10: How can the glass transition temperature of polyNIMMO be adjusted for specific applications?
A10: The glass transition temperature of polyNIMMO can be lowered by incorporating plasticizers. Various energetic plasticizers, like BuNENA and DEGDN, have been studied for their compatibility with polyNIMMO and their effectiveness in reducing the glass transition temperature for improved low-temperature properties [, ].
Q11: How is computational chemistry used in the study of 3-methyloxetane and its derivatives?
A11: Computational chemistry plays a vital role in understanding the properties and behavior of 3-methyloxetane derivatives. * Density functional theory (DFT) calculations: This method allows researchers to predict various properties, including interaction energies between polymers and plasticizers, providing insights into their compatibility and helping design efficient formulations [].* Molecular modeling: This technique enables the visualization and analysis of molecular structures and interactions, aiding in the understanding of polymerization mechanisms and polymer properties [].
Q12: Are there any studies on the environmental impact of polyoxetanes?
A12: While polyoxetanes have shown great promise in various applications, research on their environmental impact and degradation pathways is limited. Further investigation is needed to assess their potential ecotoxicological effects and develop strategies for responsible disposal and recycling [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)






![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)

